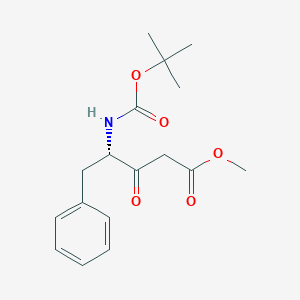

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is a complex organic compound often utilized in synthetic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other organic transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester typically involves multiple steps:

Starting Materials: The synthesis begins with the appropriate amino acid derivative, which is then protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Oxidation: The next step involves the oxidation of the intermediate to introduce the keto group, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like Boc is crucial in large-scale synthesis to prevent unwanted side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the keto group.

Reduction: Reduction reactions can target the keto group, converting it to an alcohol.

Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Products include carboxylic acids or further oxidized ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have indicated that derivatives of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, research has demonstrated that modifications of the compound can enhance its efficacy against certain cancer types by inhibiting key enzymes responsible for tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in treating conditions such as Alzheimer's disease and Parkinson's disease . Preliminary findings suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.

Building Block for Peptides

This compound serves as an important building block in peptide synthesis. The Boc group provides a protective mechanism that allows for selective reactions during peptide coupling processes. This is particularly useful in synthesizing peptides with complex sequences and structures, which are essential for drug development and biological studies .

Applications in Drug Development

The compound can be utilized to create peptide analogs that mimic natural peptides or proteins, which can be crucial for developing therapeutic agents targeting specific biological pathways. The versatility of the Boc protection strategy enables chemists to modify the peptide chains easily, enhancing their pharmacological properties .

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate for synthesizing various organic compounds. Its unique functional groups allow for multiple chemical transformations, including reductions, oxidations, and substitutions . This versatility is advantageous for chemists looking to create novel compounds with specific properties.

Synthesis of Chiral Compounds

The chiral nature of this compound makes it an excellent candidate for synthesizing other chiral molecules, which are often required in pharmaceuticals. The ability to control stereochemistry during synthesis is crucial for ensuring the desired biological activity of the final products .

Case Studies

Mecanismo De Acción

The mechanism of action of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing it from reacting prematurely. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-3-Oxo-4-(methoxycarbonylamino)-5-phenylpentanoic acid methyl ester: Similar structure but with a methoxycarbonyl protecting group.

(4S)-3-Oxo-4-(benzyloxycarbonylamino)-5-phenylpentanoic acid methyl ester: Uses a benzyloxycarbonyl protecting group.

Uniqueness

The tert-butyloxycarbonyl group in (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester provides unique stability and ease of removal under mild acidic conditions, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.

This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Actividad Biológica

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester, commonly referred to as Boc-phenylalanine derivative, is a compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.4 g/mol

- CAS Number : 101669-73-2

- IUPAC Name : methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate

The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions. It can interact with various enzymes, leading to the formation of metabolites that may exhibit pharmacological effects. The compound's structure allows it to participate in multiple biochemical pathways, including:

- Enzymatic Hydrolysis : The ester bond can be hydrolyzed by esterases, releasing the active amine.

- Transamination Reactions : It can act as an amino donor in transamination processes, contributing to amino acid metabolism.

- Inhibition of Enzymes : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which may have therapeutic implications.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities:

1. Antimicrobial Properties

Research indicates that derivatives of phenylalanine, including Boc-protected variants, exhibit antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can modulate inflammatory responses. The mechanism involves inhibition of pro-inflammatory cytokines.

3. Cancer Research

The compound's ability to interact with cellular pathways has made it a candidate for cancer research. It is being explored for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings and Case Studies

Propiedades

IUPAC Name |

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKZVTSVPKOTEG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.